molecular formula C11H23N5O B13529009 {1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine

{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B13529009
M. Wt: 241.33 g/mol
InChI Key: FWADLMLQWQPDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine is a synthetic organic molecule that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions: The introduction of the dimethylamino propyl group and the methoxyethyl group can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of a strong base and an appropriate solvent to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxyethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Strong bases (e.g., sodium hydroxide) and appropriate solvents (e.g., dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine: has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine: can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simple triazole ring without any substituents.

    1-(2-Hydroxyethyl)-1H-1,2,3-triazole: A triazole ring substituted with a hydroxyethyl group.

    1-(4-Methoxyphenyl)-1H-1,2,3-triazole: A triazole ring substituted with a methoxyphenyl group.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H23N5O

Molecular Weight

241.33 g/mol

IUPAC Name

3-[4-(aminomethyl)-5-(1-methoxyethyl)triazol-1-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C11H23N5O/c1-9(17-4)11-10(8-12)13-14-16(11)7-5-6-15(2)3/h9H,5-8,12H2,1-4H3

InChI Key

FWADLMLQWQPDCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=NN1CCCN(C)C)CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.